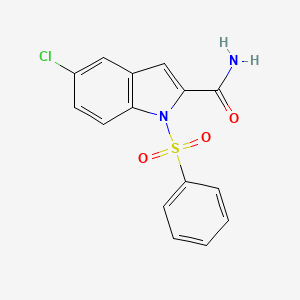

5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro group at the 5th position, a phenylsulfonyl group at the 1st position, and a carboxamide group at the 2nd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide typically involves multiple steps. One common method includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Introduction of the Chloro Group: The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

Sulfonylation: The phenylsulfonyl group can be introduced through sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base such as pyridine.

Carboxamide Formation: The carboxamide group can be introduced through amidation reactions using reagents like carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Types of Reactions

5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted indole derivatives with various functional groups.

科学研究应用

Medicinal Chemistry Applications

Antiviral Activity

One of the notable applications of 5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide is its antiviral properties. Research has demonstrated that derivatives of indolyl aryl sulfone, including this compound, exhibit potent inhibitory effects against human immunodeficiency virus type 1 (HIV-1). The mechanism involves selective inhibition of HIV-1 reverse transcriptase, particularly effective against drug-resistant strains .

Table 1: Antiviral Efficacy of Indolyl Aryl Sulfone Derivatives

| Compound | IC50 (µM) | Target Virus | Resistance Profile |

|---|---|---|---|

| This compound | Varies | HIV-1 | Effective against resistant strains |

| Other IAS derivatives | <100 | HIV-1 | Various resistant mutants |

Neuroprotective Effects

Another significant application is in neuroprotection. A study highlighted the compound's role as an inhibitor of brain-type glycogen phosphorylase (PYGB), suggesting its potential for treating ischemic brain injuries. The compound was shown to exert protective effects on astrocytes subjected to hypoxia/reoxygenation injury, indicating a promising avenue for further research into its neuroprotective mechanisms .

Antiparasitic and Antifungal Applications

This compound has also been explored for its antiparasitic and antifungal properties. It has been identified as a potential candidate for antiplasmodial activity, making it relevant in the fight against malaria . Furthermore, it has shown efficacy against various fungal strains, contributing to the development of new antifungal agents .

Table 2: Biological Activities of this compound

| Activity Type | Target Organism | Efficacy |

|---|---|---|

| Antiplasmodial | Plasmodium spp. | Moderate |

| Antifungal | Candida spp., Aspergillus spp. | Effective |

| Antibacterial | Various Gram-positive bacteria | Promising |

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies have been critical in optimizing the pharmacological properties of this compound. Variations in the phenylsulfonyl group and other substituents have been systematically investigated to enhance potency and selectivity against specific biological targets. For instance, modifications leading to increased hydrophobicity have been linked to improved membrane permeability and bioavailability .

Case Studies

Case Study 1: HIV Resistance Mechanisms

In a study focusing on HIV resistance, researchers synthesized various derivatives of the indolyl aryl sulfone class, including this compound. They found that specific substitutions could overcome resistance mechanisms associated with mutations in reverse transcriptase, providing insights into rational drug design for resistant HIV strains .

Case Study 2: Neuroprotection in Ischemic Models

Another study examined the neuroprotective effects of this compound in mouse models of ischemic brain injury. The results indicated that while the compound could target PYGB effectively, further optimization was required to enhance its protective efficacy against oxidative stress and apoptosis in astrocytes .

作用机制

The mechanism of action of 5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Signal Transduction: Altering the signaling pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.

相似化合物的比较

Similar Compounds

5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure with a pyrrolo[2,3-b]pyridine core instead of an indole core.

5-chloro-2-methyl-1,4-phenylenediamine: Similar chloro and phenylsulfonyl groups but different core structure.

Uniqueness

5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and indole core, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.

生物活性

5-Chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activities against various diseases, including viral infections and bacterial resistance. This article consolidates various findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chloro group, a phenylsulfonyl moiety, and a carboxamide functional group, which contribute to its unique chemical properties. The presence of the phenylsulfonyl group is particularly notable as it enhances the compound's binding affinity to biological targets.

Inhibition of HIV-1 Reverse Transcriptase:

this compound has been characterized as a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT). Studies indicate that it exhibits low nanomolar inhibitory concentrations against the enzyme, effectively preventing viral replication in human T-lymphoid cells (MT-4) and demonstrating good oral bioavailability in animal models .

Antimicrobial Activity:

This compound has also shown promising antimicrobial properties. It has been evaluated for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, with significant biofilm inhibitory activity reported at concentrations as low as 12.5 μM .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: HIV Inhibition

In a pivotal study, rhesus monkeys were administered 10 mg/kg of the compound, resulting in significant inhibition of HIV-1 RT activity in plasma samples. This highlights its potential as an effective therapeutic agent against HIV .

Case Study 2: Antimicrobial Efficacy

A series of derivatives based on the indole structure were synthesized and tested for their ability to inhibit biofilm formation in MRSA and E. faecalis. Compounds derived from this compound demonstrated over 85% inhibition against MRSA at low concentrations, indicating strong potential for treating resistant bacterial infections .

属性

分子式 |

C15H11ClN2O3S |

|---|---|

分子量 |

334.8 g/mol |

IUPAC 名称 |

1-(benzenesulfonyl)-5-chloroindole-2-carboxamide |

InChI |

InChI=1S/C15H11ClN2O3S/c16-11-6-7-13-10(8-11)9-14(15(17)19)18(13)22(20,21)12-4-2-1-3-5-12/h1-9H,(H2,17,19) |

InChI 键 |

OUYCWLGWHIKEBE-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)Cl)C=C2C(=O)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。